(2,2-difluoroethyl)(prop-2-yn-1-yl)amine
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Overview
Description
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C5H7F2N It is characterized by the presence of both a difluoroethyl group and a prop-2-yn-1-yl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoroethyl)(prop-2-yn-1-yl)amine can be achieved through several methods. One common approach involves the reaction of prop-2-yn-1-amine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoroethyl oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-difluoroethyl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the prop-2-yn-1-yl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-amine: Lacks the difluoroethyl group, resulting in different chemical properties.
2,2-difluoroethylamine: Lacks the prop-2-yn-1-yl group, leading to distinct reactivity.
N-(2,2-difluoroethyl)prop-2-yn-1-amine hydrochloride: A salt form with different solubility and stability properties.
Uniqueness
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine is unique due to the presence of both difluoroethyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1184712-22-8 |
---|---|
Molecular Formula |
C5H7F2N |
Molecular Weight |
119.1 |
Purity |
85 |
Origin of Product |
United States |
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